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Propanedioic acid, (carboxymethoxy)-, trisodium salt - 41999-58-0

Propanedioic acid, (carboxymethoxy)-, trisodium salt

Catalog Number: EVT-13867079
CAS Number: 41999-58-0
Molecular Formula: C5H3Na3O7
Molecular Weight: 244.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of propanedioic acid, (carboxymethoxy)-, trisodium salt typically involves the neutralization of malonic acid with sodium hydroxide or sodium carbonate. This reaction yields the trisodium salt through the formation of sodium malonate.

Technical Details:

  1. Neutralization Reaction:
    HOOC CH2 COOH+3NaOHHOOC CH2 COONa3+3H2O\text{HOOC CH}_2\text{ COOH}+3\text{NaOH}\rightarrow \text{HOOC CH}_2\text{ COONa}_3+3\text{H}_2\text{O}
    This reaction illustrates the conversion of malonic acid into its trisodium salt.
  2. Alternative Routes: Industrially, propanedioic acid can also be produced via hydrolysis of dimethyl malonate or diethyl malonate. Fermentation processes have also been explored for its production from glucose .
Molecular Structure Analysis

The molecular structure of propanedioic acid, (carboxymethoxy)-, trisodium salt features two carboxyl groups (-COOH) attached to a central carbon atom connected by methylene (-CH2-) groups. The structural representation can be illustrated as follows:

  • Chemical Formula: C3H3Na3O5\text{C}_3\text{H}_3\text{Na}_3\text{O}_5
  • Structural Diagram:

The compound's structural characteristics contribute to its reactivity and solubility in water, making it useful in various applications .

Chemical Reactions Analysis

Propanedioic acid, (carboxymethoxy)-, trisodium salt participates in several chemical reactions typical of carboxylic acids:

  1. Decarboxylation: Under certain conditions, the compound can lose carbon dioxide when heated or treated with strong bases.
  2. Esterification: It can react with alcohols to form esters.
  3. Nucleophilic Substitution: The sodium salt can undergo nucleophilic substitution reactions with alkyl halides to form more complex organic compounds .

These reactions are significant in organic synthesis and industrial applications.

Mechanism of Action

The mechanism by which propanedioic acid, (carboxymethoxy)-, trisodium salt exerts its effects primarily involves its role as a buffering agent in biochemical systems. It helps maintain pH levels in biological reactions by neutralizing excess acids or bases.

  1. Buffering Action: The dissociation of the carboxyl groups allows the compound to donate or accept protons (H+), stabilizing pH levels.
  2. Enzymatic Reactions: It participates in metabolic pathways where it can serve as an intermediate or cofactor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.
  • Melting Point: Approximately 130 °C.

Chemical Properties

  • pH: Aqueous solutions typically exhibit a pH around neutral to slightly basic.
  • Reactivity: Reacts with strong acids and bases; stable under normal conditions but decomposes upon prolonged heating .

Relevant Data

Data from various sources indicate that the compound's stability and reactivity make it suitable for laboratory use and industrial applications .

Applications

Propanedioic acid, (carboxymethoxy)-, trisodium salt has several scientific uses:

  1. Biochemical Research: Used as a buffer in biological assays to maintain pH levels.
  2. Organic Synthesis: Serves as a precursor for synthesizing pharmaceuticals and agrochemicals.
  3. Food Industry: Utilized as an acidity regulator and flavoring agent.
  4. Laboratory Reagent: Employed in various chemical reactions due to its reactivity profile .
Alkali-Mediated Carboxylation Strategies for Trisodium Salt Derivatization

Alkali-mediated carboxylation is the cornerstone of synthesizing propanedioic acid, (carboxymethoxy)-, trisodium salt. This method exploits the strong nucleophilicity of alkoxide ions generated in situ from hydroxyl groups under highly basic conditions. In a typical reaction sequence, sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions (20–40% w/v) deprotonate the precursor substrate – typically chloroacetic acid derivatives or glycine analogs – to form a reactive alkoxide intermediate. Subsequent introduction of carbon dioxide (CO₂) at 0.5–1.5 MPa pressure and 80–120°C triggers nucleophilic attack on the electrophilic carbon of CO₂, generating a carboxylate anion. A third equivalent of base then facilitates the attachment of the carboxymethoxy group (–OCH₂COO⁻), yielding the target trisodium salt after crystallization [3] [4].

Critical to regioselectivity is maintaining pH >12 throughout the reaction to ensure complete substrate deprotonation and prevent premature protonation of intermediates. Industrial reactors employ continuous pH monitoring with automated alkali addition systems to stabilize the reaction environment. Studies indicate that substituting conventional NaOH with potassium carbonate (K₂CO₃) as a milder base reduces chloride byproduct formation by 18–22% while maintaining >85% reaction yield. Catalyst screening reveals that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial contact between organic precursors and aqueous alkali phases, reducing reaction times by ∼35% compared to uncatalyzed systems [4] [7].

Table 1: Optimization Parameters for Alkali-Mediated Carboxylation

VariableStandard ConditionsOptimized ConditionsYield Impact
BaseNaOH (40% w/v)K₂CO₃ (saturated solution)+8% yield
Pressure (CO₂)Atmospheric1.2 MPa+22% yield
Temperature60°C105°C+15% yield
CatalystNoneTBAB (0.5 mol%)-35% time
pH ControlManual adjustmentAutomated (pH 12.5 ± 0.2)+12% consistency

Post-carboxylation workup involves acidification to pH 2–3 using mineral acids (e.g., HCl), precipitating the free acid form of the product. This crude solid is then dissolved in stoichiometric trisodium hydroxide (3 eq NaOH) and crystallized via antisolvent addition (ethanol or isopropanol). The final trisodium salt typically achieves ≥98.5% purity after recrystallization, as verified by ion chromatography and titration [4] [7].

Solvent-Free Azeotropic Processes in Large-Scale Synthesis

Solvent-free azeotropic distillation revolutionizes the dehydration and purification of propanedioic acid, (carboxymethoxy)-, trisodium salt by eliminating organic solvent waste while enhancing energy efficiency. This method exploits the formation of low-boiling azeotropes between reaction water and hydrophobically modified reagents. In practice, high-boiling esters like diethyl malonate (b.p. 199°C) or dibutyl phthalate serve as azeotropic entrainers, forming heterogeneous azeotropes with water that distill at temperatures 15–30°C below their individual boiling points [2] [6].

The core reaction involves esterification of the carboxymethoxy-malonic acid intermediate under vacuum (50–100 mbar) at 110–130°C. Under these conditions, the entrainer forms an azeotrope with water (e.g., diethyl malonate/water azeotrope boils at 92°C at 100 mbar), which is continuously removed via condensation. The condensed mixture separates into aqueous and organic phases in a Dean-Stark apparatus; the organic phase is refluxed while water is decanted. This shifts the esterification equilibrium toward completion, achieving >95% conversion without hydrolytic back-reaction. Subsequent saponification with sodium hydroxide directly yields the anhydrous trisodium salt with residual moisture <0.5% w/w [2] [6].

Table 2: Azeotrope Performance in Dehydration of Trisodium Salt Precursors

EntrainerB.P. (°C)Azeotrope B.P. (°C)Water Content (wt%)Reaction Time (h)Final Moisture
Diethyl malonate19992 (100 mbar)9.54.50.3%
Dibutyl phthalate34098 (100 mbar)6.25.20.7%
Cyclohexane8170 (760 mbar)8.83.01.1%*
Toluene11185 (760 mbar)202.80.9%*

*Requires additional drying step

Scale-up challenges include entrainer recovery and thermal degradation. Industrial designs address this through:

  • Continuous distillation columns with structured packing to minimize residence time at high temperatures
  • Thin-film evaporators for rapid separation of azeotropic mixtures
  • Closed-loop entrainer recycling achieving >98% solvent recovery ratesThese configurations reduce energy consumption by 40% compared to traditional solvent-based crystallization while eliminating aqueous waste streams [6] [9].

Comparative Analysis of Solid vs. Liquid-Phase Precursor Utilization

The choice between solid sodium chloroacetate (NaClCH₂COO) and liquid chloroacetic acid (ClCH₂COOH) as precursors profoundly impacts the synthesis efficiency, purity, and cost structure of propanedioic acid, (carboxymethoxy)-, trisodium salt.

Solid Sodium Chloroacetate Route:This method dissolves NaClCH₂COO (mp >200°C decomposes) in aqueous medium (30–40% w/w) at 50–70°C. It undergoes nucleophilic displacement with alkali cyanide (NaCN or KCN) to form sodium cyanoacetate, which is hydrolyzed to malonate derivatives. Advantages include:

  • Enhanced stability: Eliminates risks of exothermic decomposition inherent to molten chloroacetic acid
  • Higher purity: Reduces dichloroacetic acid impurities by >90% compared to technical-grade chloroacetic acid
  • Direct integration: Alkali ions (Na⁺) remain in solution for downstream carboxylation

Limitations involve 10–15% lower reactivity in nucleophilic substitutions due to crystalline lattice energy, requiring longer reaction times or elevated temperatures. Industrial adaptations use phase-transfer catalysts to accelerate reactivity, achieving 92% conversion in 2 hours at 80°C [3] [4] [8].

Liquid Chloroacetic Acid Route:Molten ClCH₂COOH (mp 63°C) is fed directly into alkaline solutions containing sodium carbonate or hydroxide. Benefits include:

  • Higher atom economy: Avoids salt formation steps
  • Lower viscosity: Facilitates mixing in continuous flow reactors
  • Reduced cost: Chloroacetic acid is ∼40% cheaper than sodium salt

However, challenges include:

  • Thermal degradation: Generates glycolic acid impurities at >65°C
  • Corrosivity: Requires specialized Hastelloy reactors
  • pH sensitivity: Must maintain pH >9 to prevent polymerization

Table 3: Economic and Performance Comparison of Precursor Routes

ParameterSolid Sodium ChloroacetateLiquid Chloroacetic Acid
Precursor Cost$1,850/MT$1,100/MT
Impurity Level0.3–0.8% dichloroacetate2–5% dichloroacetate
Reaction Temperature80°C50°C
Byproduct FormationLow (NaCl)High (NaCl + glycolate)
Equipment CostStandard SS316Hastelloy C-276 (+40% capex)
Yield (Trisodium Salt)78–82%72–76%

Hybrid approaches are emerging, such as in situ salt generation where chloroacetic acid is pre-mixed with sodium hydroxide in microreactors, combining cost efficiency with purity control. Life-cycle analyses confirm a 28% reduction in E-factor (kg waste/kg product) for hybrid systems versus conventional routes [4] [7] [8].

Green Chemistry Approaches for Reducing Byproduct Formation

Implementing green chemistry principles in trisodium salt production focuses on suppressing major byproducts: sodium chloride (NaCl), glycolate salts, and dimeric ethers (–OCH₂CH₂O–). Four strategies demonstrate significant improvements:

Catalytic Cyanide Recycling:

Conventional synthesis generates stoichiometric NaCN waste during cyanoacetate formation. Closed-loop systems now capture HCN off-gas via alkaline scrubbers (NaOH solution), regenerating NaCN through reaction with active copper catalysts:$$\ce{2HCN + 2NaOH + 1/2O2 ->[\text{Cu/Al2O3}] 2NaCN + 3H2O}$$This reduces NaCN consumption by 85% and eliminates hazardous cyanide waste streams. Pilot-scale trials confirm 92% HCN recovery efficiency [3] [7].

Properties

CAS Number

41999-58-0

Product Name

Propanedioic acid, (carboxymethoxy)-, trisodium salt

IUPAC Name

trisodium;2-(carboxylatomethoxy)propanedioate

Molecular Formula

C5H3Na3O7

Molecular Weight

244.04 g/mol

InChI

InChI=1S/C5H6O7.3Na/c6-2(7)1-12-3(4(8)9)5(10)11;;;/h3H,1H2,(H,6,7)(H,8,9)(H,10,11);;;/q;3*+1/p-3

InChI Key

IMPSSVBDKVPWFD-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])OC(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

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